Ibodutant (6-Methylbenzothiophene-Derived NK2 Antagonist) Demonstrates 3-Fold Higher Affinity Than Nepadutant and 5-Fold Higher Than Saredutant at Human NK2 Receptors in Native Tissue
The 6-methylbenzothiophene-2-carboxylate scaffold is the defining heteroaromatic moiety of ibodutant (MEN15596). In a direct head-to-head comparison using membranes prepared from human colon smooth muscle, ibodutant achieved a binding affinity of pKi 9.9, which was 0.7 log units (5-fold) higher than nepadutant (MEN11420, a glycosylated bicyclic peptide; pKi 8.4) and 0.7 log units (5-fold) higher than saredutant (SR48968, a non-peptide small molecule; pKi 9.2) measured in the same assay system [1]. At the human recombinant NK2 receptor expressed in CHO cells, ibodutant showed subnanomolar affinity (pKi 10.1) and potent functional antagonism of neurokinin A-induced intracellular calcium release (pKB 9.1) [2]. In functional contractility assays on human urinary bladder strips, ibodutant displayed a pKB of 9.2, with a Schild slope of 1.02 confirming surmountable, competitive antagonism [1]. This affinity advantage translates to an ED₅₀ of 0.18 μmol/kg i.v. and 3.16 μmol/kg i.d. for inhibiting NK2 agonist-induced colon contractions in anaesthetized guinea-pigs, with sustained efficacy over 240 minutes [2].
| Evidence Dimension | NK2 receptor binding affinity (pKi) in human colon smooth muscle membranes |
|---|---|
| Target Compound Data | Ibodutant (MEN15596, derived from 6-methylbenzothiophene-2-carboxylate scaffold): pKi 9.9 |
| Comparator Or Baseline | Nepadutant (MEN11420): pKi 8.4; Saredutant (SR48968): pKi 9.2 |
| Quantified Difference | ΔpKi = +1.5 vs. nepadutant; ΔpKi = +0.7 vs. saredutant (5-fold affinity advantage over both) |
| Conditions | Radioligand binding assay using [¹²⁵I]neurokinin A on membranes from human colon smooth muscle; Eur J Pharmacol 2013 |
Why This Matters
For procurement decisions in NK2-targeted drug discovery, the 6-methylbenzothiophene-2-carboxylate building block uniquely enables synthesis of antagonists with clinically meaningful affinity advantages over both peptide (nepadutant) and non-peptide (saredutant) comparators that reached advanced clinical evaluation.
- [1] Santicioli P, Meini S, Giuliani S, Lecci A, Maggi CA. Characterization of ibodutant at NK2 receptor in human colon. Eur J Pharmacol. 2013;702(1–3):32–37. doi:10.1016/j.ejphar.2013.01.030. View Source
- [2] Maggi CA, Meini S, Patacchini R, Catalioto R-M, Lecci A, Altamura M, et al. MEN15596, a novel nonpeptide tachykinin NK2 receptor antagonist. Eur J Pharmacol. 2006;549(1–3):140–148. doi:10.1016/j.ejphar.2006.08.021. View Source
